![molecular formula C9H6ClN3O2 B2484033 1-(4-chloro-2-nitrophenyl)-1H-pyrazole CAS No. 1245823-36-2](/img/structure/B2484033.png)
1-(4-chloro-2-nitrophenyl)-1H-pyrazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole consists of a pyrazole ring fused with a nitrophenyl group. The chlorine atom is attached to the phenyl ring. The imidazole moiety contributes to its overall structure .
Physical And Chemical Properties Analysis
Scientific Research Applications
Structural Analysis
- Structural and Molecular Properties : The molecule of ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate displays a planar structure stabilized by intramolecular hydrogen bonding. Neighboring molecules are connected through intermolecular hydrogen bonds, forming a three-dimensional network (M. Zia-ur-Rehman et al., 2009).
Chemical Synthesis and Modifications
- Synthesis Techniques : Microwave-assisted synthesis of novel pyrazoline derivatives, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole, has been found effective, yielding high-quality compounds with potential anti-inflammatory and antibacterial properties (P. Ravula et al., 2016).
Spectroscopic and Crystallographic Studies
- Crystallography and NMR Analysis : Crystal structure and NMR studies of various N-substituted pyrazoles and indazoles, including compounds similar to 1-(4-chloro-2-nitrophenyl)-1H-pyrazole, provide insights into their molecular geometry and electronic properties (R. M. Claramunt et al., 2006).
Biological Applications and Molecular Docking
- Potential Biological Activities : Molecular docking and biological evaluation studies suggest that certain pyrazole derivatives exhibit promising anti-inflammatory and antibacterial properties. This includes compounds structurally related to 1-(4-chloro-2-nitrophenyl)-1H-pyrazole (P. Ravula et al., 2016).
Safety and Hazards
properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-7-2-3-8(9(6-7)13(14)15)12-5-1-4-11-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKUWVRHVIILNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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